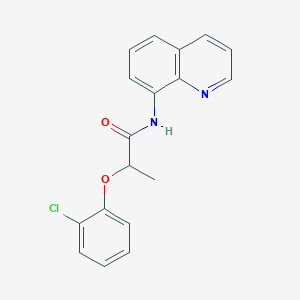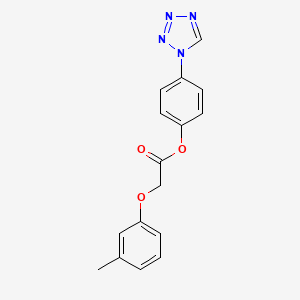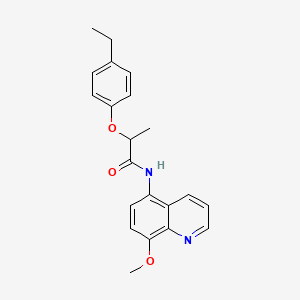![molecular formula C20H25ClN2O2 B11334017 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide](/img/structure/B11334017.png)
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a diethylamino group, and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide typically involves the reaction of 2-chlorophenylacetic acid with diethylamine to form an intermediate, which is then reacted with phenoxyacetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-[2-(diisopropylamino)ethyl]-2-phenoxyacetamide
- N-(2-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}acetamide
- 2-(diethylamino)ethyl N-(2-chlorophenyl)carbamate
Uniqueness
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H25ClN2O2 |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H25ClN2O2/c1-3-23(4-2)19(17-12-8-9-13-18(17)21)14-22-20(24)15-25-16-10-6-5-7-11-16/h5-13,19H,3-4,14-15H2,1-2H3,(H,22,24) |
InChI Key |
QVNDIEQNLAHUFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11333934.png)
![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11333935.png)
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11333936.png)

![2-butoxy-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11333941.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11333956.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11333968.png)
![1-[(3-chlorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B11333975.png)


![5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11333991.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11333996.png)
![2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11333999.png)
![1-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11334015.png)
